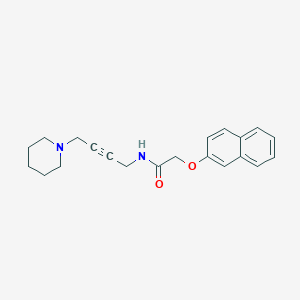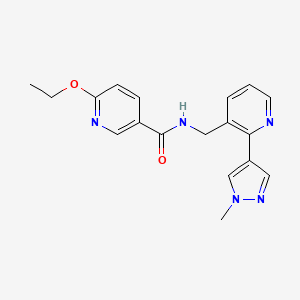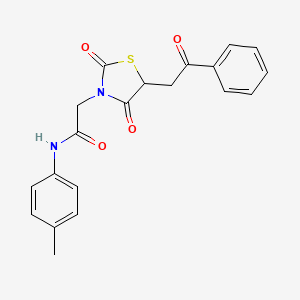
2-(2,4-dioxo-5-(2-oxo-2-phenylethyl)thiazolidin-3-yl)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-dioxo-5-(2-oxo-2-phenylethyl)thiazolidin-3-yl)-N-(p-tolyl)acetamide, commonly known as TDZD-8, is a thiazolidinedione derivative that has been extensively studied for its potential in the field of scientific research. TDZD-8 is a small molecule that has shown promising results in various research areas, including cancer research, neurodegenerative disease research, and diabetes research.
Scientific Research Applications
Synthesis and Biological Activities
A significant body of research has been dedicated to the synthesis of novel thiazolidinedione derivatives and their evaluation for various biological activities. For instance, Nikalje et al. (2012) reported the facile synthesis of novel 2, 4-thiazolidinedione derivatives, demonstrating promising hypoglycemic activity in animal models. This study underscores the potential of such compounds in diabetes management (Nikalje, Deshp, & Une, 2012).
Furthermore, Koppireddi et al. (2013) synthesized a series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and evaluated them for their anti-inflammatory and antioxidant activities. The compounds showed significant efficacy, highlighting their dual therapeutic potential (Koppireddi et al., 2013).
Antibacterial and Antifungal Properties
The antimicrobial potential of thiazolidinone derivatives has also been explored. Kumar et al. (2012) synthesized thiazolidinone-based compounds with potent antibacterial and antifungal properties, providing a new direction for the development of antimicrobial agents (Kumar et al., 2012).
Molecular Docking Studies
Nikalje et al. (2015) conducted synthesis, in-vitro, in-vivo evaluation, and molecular docking studies of thiazolidinone derivatives as anti-inflammatory agents. Their research provides valuable insights into the molecular interactions responsible for the observed biological activities (Nikalje, Hirani, & Nawle, 2015).
Quantum Chemical Studies
Al-Amiery et al. (2016) conducted quantum chemical studies on newly synthesized coumarins, including thiazolidinone derivatives, to understand their structural and electronic properties. Such studies are crucial for designing compounds with optimized biological activities (Al-Amiery et al., 2016).
properties
IUPAC Name |
2-(2,4-dioxo-5-phenacyl-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-13-7-9-15(10-8-13)21-18(24)12-22-19(25)17(27-20(22)26)11-16(23)14-5-3-2-4-6-14/h2-10,17H,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEDOMGKGMEEMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(SC2=O)CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-5-(2-oxo-2-phenylethyl)thiazolidin-3-yl)-N-(p-tolyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(benzyloxy)amino]methylene}-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2610845.png)
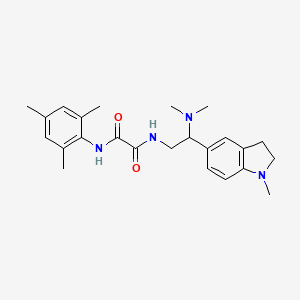
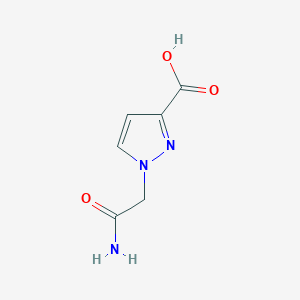
![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2610851.png)

![2-[(3-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2610854.png)

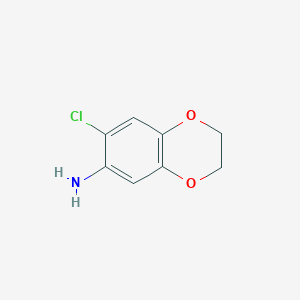
![3-(3-methoxyphenyl)-7-(4-tosylpiperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2610859.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]furan-2-carboxamide](/img/structure/B2610861.png)
